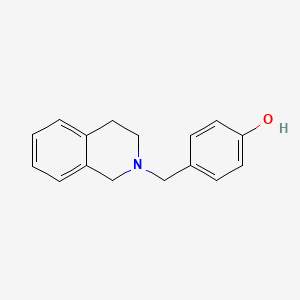

![molecular formula C18H17N3O4 B5091352 4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)

4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of isoquinoline-1,3-dione , which is a type of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are structural isomers of quinoline and are composed of a benzene ring fused to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, isoquinoline derivatives can be synthesized by several methods . For instance, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .Physical And Chemical Properties Analysis

Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It’s reasonable to assume that this compound might share some of these properties, but without specific data, this is purely speculative.Wirkmechanismus

Target of Action

The primary target of this compound is Tyrosyl-DNA phosphodiesterase 2 (TDP2) . TDP2 is a crucial enzyme that repairs DNA damages mediated by topoisomerase II (Top2), including double-strand breaks (DSBs) that are central to the anticancer mechanism of clinical Top2 poisons .

Mode of Action

The compound interacts with TDP2 and inhibits its function . This inhibition could sensitize cancer cells towards Top2 poisons by increasing the Top2 cleavage complex . The compound acts as a selective inhibitor type of TDP2 .

Biochemical Pathways

The compound affects the DNA repair pathway mediated by TDP2 . When TDP2 is inhibited, it can no longer repair the DSBs caused by Top2 poisons. This leads to an increase in the Top2 cleavage complex, which can result in cell death, particularly in cancer cells .

Pharmacokinetics

Similar compounds, such as quinoline, are known to be stable liquids with high boiling points, suggesting they may have good bioavailability .

Result of Action

The inhibition of TDP2 by the compound leads to an increase in DNA damages in the form of DSBs . This can result in cell death, particularly in cancer cells that are sensitive to Top2 poisons .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the stability of similar compounds, such as quinoline, is known to be influenced by temperature . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(furan-2-ylmethyl)-9,9-dimethyl-8,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-18(2)6-11-12(13(22)7-18)8-19-15-14(11)16(23)20-17(24)21(15)9-10-4-3-5-25-10/h3-5,8H,6-7,9H2,1-2H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUKSPITDSNPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)

![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)

![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isopropylglycinamide](/img/structure/B5091345.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)